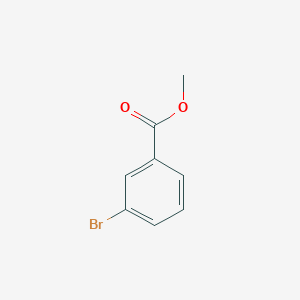

Methyl 3-bromobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFJVYMFCAIRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060688 | |

| Record name | Benzoic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; mp = 29-30 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl 3-bromobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | Methyl 3-bromobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

618-89-3 | |

| Record name | Methyl 3-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 3-BROMOBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for Methyl 3 Bromobenzoate

Established Synthetic Routes to Methyl 3-bromobenzoate

This compound is a valuable reagent in organic synthesis, utilized in the creation of more complex molecules. chemicalbook.comottokemi.com Its synthesis is primarily achieved through several established routes, including the direct esterification of 3-bromobenzoic acid and the electrophilic bromination of methyl benzoate (B1203000).

Direct Esterification of 3-Bromobenzoic Acid

The most common method for producing this compound is the Fischer esterification of 3-bromobenzoic acid with methanol (B129727). libretexts.orgmasterorganicchemistry.com This reaction involves the conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. masterorganicchemistry.com

In a typical laboratory procedure, 3-bromobenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. chemicalbook.com The mixture is then heated under reflux. The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of methanol is often used. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. libretexts.org

A study on the synthesis of various methyl benzoate compounds utilized iron-supported zirconium/titanium solid acid catalysts. These heterogeneous catalysts proved effective in catalyzing the esterification of different benzoic acids, including those with electron-withdrawing groups, with methanol. mdpi.com The solid nature of these catalysts allows for easier separation from the reaction mixture and potential for reuse. mdpi.com

Table 1: Acid-Catalyzed Esterification of 3-Bromobenzoic Acid

| Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | Methanol | Reflux | 85 | chemicalbook.com |

| Iron-supported Zr/Ti | Methanol | Not specified | Not specified for 3-bromobenzoate | mdpi.com |

This table summarizes various acid-catalyzed approaches to the synthesis of benzoate esters.

An alternative to direct acid catalysis involves the use of thionyl chloride (SOCl₂). libretexts.orggoogle.comgoogle.com This method first converts the carboxylic acid into a more reactive acyl chloride. libretexts.orggoogle.comgoogle.com The 3-bromobenzoic acid is treated with thionyl chloride, often in an inert solvent. The resulting 3-bromobenzoyl chloride is then reacted with methanol to form this compound. google.comgoogle.com This two-step process is often advantageous as the reaction of the acyl chloride with the alcohol is typically faster and not an equilibrium, leading to higher yields. docbrown.info In some procedures, the acyl chloride is added dropwise to a methanol solution, which may also contain a base like sodium bicarbonate to neutralize the HCl byproduct. google.comgoogle.com

Table 2: Thionyl Chloride-Mediated Esterification

| Reagent 1 | Reagent 2 | Intermediate | Final Product | Reference |

|---|

This table outlines the two-step synthesis of this compound using thionyl chloride.

Electrophilic Bromination of Methyl Benzoate

Another synthetic route to this compound is the electrophilic aromatic substitution of methyl benzoate. brainly.com In this reaction, methyl benzoate is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). brainly.comwordpress.com The Lewis acid polarizes the bromine molecule, generating a strong electrophile (Br⁺) which then attacks the benzene (B151609) ring. brainly.comwordpress.com

The ester group (-COOCH₃) is a deactivating, meta-directing group. wordpress.com This means that the electrophilic attack will preferentially occur at the meta position, leading to the formation of this compound as the major product. docbrown.infowordpress.com The reaction rate is slower than the bromination of benzene itself due to the deactivating nature of the ester group. wordpress.com

Catalytic Mechanisms in this compound Production

The catalytic mechanisms employed in the synthesis of this compound are crucial for the efficiency of the reactions. In Fischer esterification, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by methanol. libretexts.orgmasterorganicchemistry.com Solid acid catalysts, such as the iron-supported zirconium/titanium system, are believed to function through a similar mechanism, where the metal ions act as Lewis acids to activate the carboxyl group. researchgate.net

In the context of cross-coupling reactions, which can involve derivatives of this compound, palladium catalysts are often used. chemicalbook.combiosynce.com For instance, the Suzuki-Miyaura reaction involves the palladium(0)-catalyzed coupling of an organoboron compound with an aryl halide. biosynce.com The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new carbon-carbon bond. biosynce.com While not a direct synthesis of this compound itself, these catalytic cycles are fundamental to its subsequent reactions.

More advanced catalytic systems, such as those involving photosensitized energy transfer to a nickel(II) complex, have been developed for the coupling of carboxylic acids with aryl halides. nih.gov These methods offer milder reaction conditions and can be applied to a broad range of substrates. nih.gov

Vinylene-Electrophile Reaction Pathways

This compound can be prepared through the reaction of a vinylene with an electrophile in non-polar solvents. biosynth.com This statement, however, is broad and requires more specific context from the source for a detailed explanation of the reaction pathway.

In a different context, this compound can be a substrate in reactions involving vinyl partners. For instance, it can undergo cross-electrophile coupling with vinyl halides. researchgate.netnih.gov Nickel-catalyzed methods have been developed for the asymmetric synthesis of aryl/vinyl alkyl carbinol esters, where aryl bromides like methyl 4-bromobenzoate (B14158574) are coupled with other starting materials. rsc.org These reactions highlight the reactivity of the aryl bromide moiety in this compound towards vinyl compounds under specific catalytic conditions.

Novel and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing synthetic routes that are not only efficient but also minimize environmental impact. This includes the use of safer solvents, recyclable catalysts, and energy-efficient processes.

A significant advancement in the green synthesis of this compound is the replacement of traditional homogeneous acid catalysts with solid acid catalysts. Classical esterification often employs mineral acids like sulfuric acid, which are corrosive, difficult to recycle, and generate substantial acidic waste.

To address these issues, heterogeneous solid acid catalysts have been developed. For instance, iron-supported Zr/Ti solid acid catalysts have demonstrated high activity and selectivity in the esterification of various benzoic acids, including 3-bromobenzoic acid, to their corresponding methyl esters. These catalysts offer several advantages: they are non-toxic, non-corrosive, easily separable from the reaction mixture for reuse, and reduce waste production, aligning with the principles of green chemistry. Studies using titanium zirconium solid acids have also been reported for the direct condensation of benzoic acid and methanol, eliminating the need for other auxiliary acids.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Description | Advantages | Disadvantages (of traditional method) | Citations |

| Traditional | Homogeneous acids (e.g., concentrated H₂SO₄) dissolved in the reaction mixture. | - | Poor selectivity, production of oxidized byproducts, difficult to recycle, causes waste-acid pollution. | |

| Green/Novel | Heterogeneous solid acids (e.g., Iron-supported Zr/Ti, Titanium zirconium). | Convenient, non-toxic, non-corrosive, environmentally friendly, low price, easy to recycle. | - |

The reaction to form this compound from 3-bromobenzoic acid and methanol using such a green catalyst proceeds efficiently, yielding a white solid product.

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. For the industrial-scale synthesis of this compound, these strategies are crucial for reducing capital costs, saving energy, and improving safety.

Key technologies applicable to this synthesis include:

Microreactors: These compact devices offer precise control over reaction parameters such as temperature, pressure, and mixing, which enhances reaction efficiency and yield. Their high surface-area-to-volume ratio allows for superior heat transfer, minimizing runaway reactions and byproduct formation.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For the esterification to produce this compound, the continuous removal of water (a byproduct) would shift the reaction equilibrium towards the product side, increasing the conversion rate and purity.

The adoption of such technologies is critical for overcoming the challenges of scaling up production from the lab to an industrial setting, ensuring the process is not only economically viable but also sustainable.

Synthesis of Substituted Methyl Bromobenzoate Derivatives

The core structure of this compound can be modified with additional substituents to create a range of derivatives used as building blocks in organic synthesis.

Examples include Methyl 3-bromo-4-methylbenzoate and Methyl 3-bromo-2,5-dimethylbenzoate. The synthesis of these compounds generally involves the esterification of the corresponding substituted benzoic acid.

For Methyl 3-bromo-4-methylbenzoate , a common laboratory synthesis starts with 3-bromo-4-methylbenzoic acid. This acid is treated with oxalyl chloride in dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride. The intermediate is then reacted with methanol to yield the final ester product,

Advanced Organic Transformations and Reaction Mechanisms Involving Methyl 3 Bromobenzoate

Cross-Coupling Reactions of Methyl 3-bromobenzoate

The carbon-bromine bond in this compound is a key functional group for participating in numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are extensively utilized to mediate the cross-coupling of this compound with a diverse range of coupling partners. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Negishi cross-coupling reaction provides a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. youtube.comgoogle.com this compound has been successfully employed as the aryl bromide component in such reactions. For instance, its coupling with diarylzinc reagents, catalyzed by a palladium complex, has been reported. chemicalbook.comottokemi.comcenmed.comsigmaaldrich.com This reaction is valuable for the synthesis of unsymmetrical biaryls. google.com

The general mechanism of the Negishi coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The use of organozinc reagents is advantageous due to their relatively low reactivity, which allows for the presence of various functional groups that might not be tolerated with more reactive organometallics like Grignard or organolithium reagents. youtube.com

Table 1: Examples of Negishi Cross-Coupling Reactions

| Aryl Halide | Organozinc Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Diarylzinc reagent | Palladium catalyst | Unsymmetrical biaryl | chemicalbook.comottokemi.comcenmed.comsigmaaldrich.com |

| Aryl Halide (general) | Organozinc reagent (R'-ZnBr) | Palladium catalyst | Biaryl (R-R') | youtube.com |

The conversion of the aryl bromide in this compound to a nitrile group (cyanation) is a significant transformation, as aryl nitriles are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. nih.gov

One reported method for the cyanation of this compound involves the use of dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium as a catalyst with K₄[Fe(CN)₆] as the cyanating agent. chemicalbook.comsigmaaldrich.comchemsrc.com Another approach utilizes cuprous cyanide (CuCN) in the presence of a palladium catalyst. google.com The use of zinc cyanide (Zn(CN)₂) is also common in palladium-catalyzed cyanations due to its lower toxicity compared to other cyanide sources. nih.govnih.gov Mechanistic studies have shown that catalyst deactivation by excess cyanide can be a challenge, leading to the development of various strategies to mitigate this issue. nih.govresearchgate.net

Table 2: Cyanation of this compound

| Starting Material | Cyanating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | K₄[Fe(CN)₆] | Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium | Methyl 3-cyanobenzoate | chemicalbook.comsigmaaldrich.comchemsrc.com |

| This compound | CuCN | Palladium catalyst | Methyl 3-cyanobenzoate | google.com |

The Suzuki-Miyaura cross-coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govorganic-chemistry.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of organoboron reagents. nih.govorganic-chemistry.org While specific examples detailing the Suzuki-Miyaura coupling of this compound were not the primary focus of the provided search results, the general applicability of this reaction to aryl bromides makes it highly relevant. nih.gov For instance, the coupling of 3-bromobenzoic acid with (3-formylphenyl)boronic acid using a palladium catalyst has been demonstrated, suggesting that this compound would be a suitable substrate. doi.org The reaction typically involves an oxidative addition, transmetalation with an activated boronic acid (often activated by a base), and reductive elimination. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org A study involving the Heck reaction of this compound with an alkene generated in-situ has been reported. liverpool.ac.uk The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the product and regenerate the palladium catalyst. wikipedia.org

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound are highly dependent on the design of the catalyst and the nature of the ligands coordinated to the palladium center. The choice of ligand can influence the rate of oxidative addition, transmetalation, and reductive elimination, as well as the stability of the catalytic species. uni-muenchen.dewhiterose.ac.uk

For Negishi couplings, phosphine (B1218219) ligands are commonly employed. uni-muenchen.de The steric and electronic properties of these ligands can affect the reactivity of the catalyst. uni-muenchen.de In some cases, bulky biaryl phosphine ligands have been shown to be particularly effective in promoting challenging cross-coupling reactions. nih.gov

In cyanation reactions, the choice of ligand is critical to prevent catalyst poisoning by the cyanide ion. nih.govresearchgate.net Ligands can stabilize the palladium center and prevent the formation of inactive cyanide complexes. nih.gov For instance, the use of bulky phosphine ligands or specific palladacycle precatalysts has been shown to improve the efficiency of cyanation reactions. nih.govnih.gov The solvent can also play a direct role in the formation of the active catalytic species. whiterose.ac.uk

Nickel-Catalyzed Reductive Cross-Coupling Reactions.

Electrophilic Aromatic Substitution on the this compound Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the presence of two deactivating groups (the bromo and methyl ester groups) makes the ring less reactive than benzene itself. The ester group is a meta-director, while the bromine atom is an ortho-, para-director. However, due to the stronger deactivating effect of the ester group, electrophilic substitution is generally directed to the positions meta to the ester group.

A common example is the nitration of methyl benzoate (B1203000), which primarily yields the meta-substituted product. ma.eduwvu.edu The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. ma.edu The nitronium ion then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. ma.edu

Nucleophilic Addition and Ester Transformations of the Methyl Benzoate Group

The ester functional group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for a variety of transformations.

One fundamental reaction is ester hydrolysis, which can be carried out under either acidic or basic conditions to yield 3-bromobenzoic acid and methanol (B129727). biosynce.com In acidic hydrolysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. biosynce.com In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol.

The ester group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, (3-bromophenyl)methanol. biosynce.com The mechanism involves the transfer of a hydride ion from the LiAlH₄ to the carbonyl carbon. biosynce.com

Functional Group Interconversions and Protecting Group Strategies Utilizing this compound

Functional group interconversions are essential in multi-step organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukorganic-chemistry.org this compound can be a starting point for various such transformations. For example, the bromo group can be converted to other functional groups via nucleophilic aromatic substitution or cross-coupling reactions. biosynce.com

Applications of Methyl 3 Bromobenzoate and Its Derivatives in Advanced Synthetic Chemistry

Methyl 3-bromobenzoate as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound is particularly pronounced in the field of medicinal chemistry, where it functions as a foundational component for constructing complex molecular architectures with significant biological activity. Its role extends across various therapeutic areas, from metabolic disorders to oncology.

This compound is a key reagent in the synthesis of novel tetrahydrodibenzazocine derivatives. fishersci.comguidechem.com These compounds have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). sigmaaldrich.cn The 17β-HSD enzyme family is involved in the activation and inactivation of key estrogens and androgens, making them important therapeutic targets for hormone-dependent diseases. By inhibiting 17β-HSD3, these synthesized derivatives can modulate steroid metabolism, offering potential treatments for conditions where androgen levels are a critical factor. The synthesis leverages this compound as a core structural component to build the complex dibenzazocine framework essential for the inhibitory activity. sigmaaldrich.cn

In a specific synthetic application, this compound is used to prepare 3-tert-butylphosphanyl-benzoic acid methyl ester. This transformation is achieved through a reaction with tert-butyltrimethylsilylphosphine. fishersci.com This reaction highlights the utility of this compound in organophosphorus chemistry, creating specialized phosphine (B1218219) ligands and intermediates that are valuable in catalysis and materials science.

| Reactant | Reagent | Product |

| This compound | tert-butyltrimethylsilylphosphine | 3-tert-butylphosphanyl-benzoic acid methyl ester |

Azole-based compounds are a major class of antifungal agents that function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. nih.govmdpi.com While this compound is a versatile building block for a wide range of complex organic molecules, its specific role as a direct and common intermediate in the synthesis of widely known conazole medicines is not extensively documented in prominent literature. amazonaws.comamazonaws.com However, its established utility in constructing substituted aromatic and heterocyclic systems means it remains a valuable precursor in the broader field of medicinal chemistry, potentially for the development of novel antifungal agents.

Pemetrexed is a multi-targeted antifolate drug approved for the treatment of mesothelioma and non-small cell lung cancer. google.comnih.govresearchgate.net The synthesis of Pemetrexed and its key intermediates involves a brominated benzoic acid methyl ester. However, detailed synthetic routes specified in patents and chemical literature consistently identify Methyl 4-bromobenzoate (B14158574) (the para-isomer) as the starting material, not this compound. google.com The structural pathway to Pemetrexed requires the specific connectivity provided by the para substitution pattern. Therefore, the use of this compound as a direct precursor for Pemetrexed is not supported by established synthetic methods.

This compound serves as a reagent in the synthesis of specialized antigens. Specifically, it is used to create antigens that are chemically reactive, for example, to trifluoroacetic acid. biosynth.com This application is important in immunology and diagnostics, where custom-designed antigens are needed to elicit specific antibody responses or to be used in assays for detecting particular molecules.

Utility in Heterocyclic Chemistry and Natural Product Synthesis

The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex organic molecules, including heterocycles and natural products. guidechem.combiosynce.com

These reactions allow for the precise formation of new carbon-carbon bonds. Notable applications include:

Negishi Cross-Coupling: this compound reacts with diarylzinc reagents in the presence of a palladium catalyst to form biaryl compounds. sigmaaldrich.com

Stereoconvergent Cross-Coupling: It can undergo reaction with potassium trifluoro(1-phenylethyl)borate to create 1,1-diarylethane derivatives, which are important structural motifs. sigmaaldrich.comchemdict.com

Other Coupling Reactions: The compound is also a suitable starting material for other well-known reactions such as the Suzuki-Miyaura and Sonogashira couplings, further expanding its utility in building molecular complexity. guidechem.com

This versatility in forming C-C bonds makes this compound a valuable tool for chemists synthesizing novel heterocyclic structures and for the total synthesis of complex natural products.

| Reaction Type | Coupling Partner | Bond Formed |

| Negishi Coupling | Organozinc Reagents | C(aryl)-C(aryl) |

| Suzuki-Miyaura Coupling | Organoboron Reagents | C(aryl)-C(aryl) |

| Sonogashira Coupling | Terminal Alkynes | C(aryl)-C(alkynyl) |

Synthesis of Novel Triazole Derivatives

The synthesis of triazole derivatives, a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical and material science applications, can be significantly facilitated by the use of this compound. While direct conversion is uncommon, a highly effective two-step strategy is often employed. This approach leverages the principles of "click chemistry," a concept characterized by reactions that are high in yield, wide in scope, and generate minimal byproducts.

The initial step involves the transformation of the bromo group of this compound into either an azide (B81097) or an alkyne functionality. This is a crucial conversion that sets the stage for the subsequent cycloaddition reaction. The resulting azide or alkyne derivative of the benzoate (B1203000) is then reacted with a corresponding alkyne or azide partner in a [3+2] cycloaddition reaction to form the 1,2,3-triazole ring. This reaction is often catalyzed by copper(I), which ensures high regioselectivity, predominantly yielding the 1,4-disubstituted triazole isomer nih.govnih.govnih.gov. This method provides a reliable and efficient pathway to novel triazole derivatives with a benzoate substituent, which can be further modified to create a library of compounds for various applications. One specific example involves the synthesis of 3,4-disubstituted nih.govgoogle.comchemicalbook.comtriazole derivatives, which can be prepared from 3-aminobenzoate (B8586502) and 3-bromobenzoyl chloride (a derivative of this compound) through a multi-step process involving amino protection and ring closure.

Table 1: Synthesis of Triazole Derivatives from this compound (Illustrative Pathway)

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1a | This compound | Sodium azide | Nucleophilic aromatic substitution | Methyl 3-azidobenzoate |

| 1b | This compound | Terminal alkyne | Sonogashira coupling | Methyl 3-alkynylbenzoate |

| 2 | Methyl 3-azidobenzoate | Terminal alkyne | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole |

| 2 | Methyl 3-alkynylbenzoate | Organic azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-triazole |

Role as a Synthon for Keto Esters in Complex Molecule Assembly

This compound serves as a valuable synthon for the preparation of β-aryl α-keto esters, a significant class of keto esters that are key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The term "synthon" refers to a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. In this context, this compound acts as the source of the 3-methoxycarbonylphenyl group.

A prominent method for this transformation is the palladium-catalyzed β-arylation of α-keto ester enolates. In this reaction, an α-keto ester is deprotonated to form an enolate, which then undergoes a cross-coupling reaction with this compound. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the α-carbon of the keto ester and the carbon atom of the benzene (B151609) ring that was previously bonded to the bromine atom. This reaction provides a direct and efficient route to β-(3-methoxycarbonylphenyl)-α-keto esters, which can be further elaborated into more complex molecular architectures.

Table 2: Synthesis of a β-Aryl α-Keto Ester using this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | α-Keto ester | Pd catalyst (e.g., Pd(OAc)2) + Ligand (e.g., phosphine-based) + Base | Methyl 3-(1-alkoxycarbonyl-2-oxoalkyl)benzoate |

Contributions to Agrochemical and Dyestuff Industries (Contextual)

Contextually, derivatives of this compound have found applications in the agrochemical sector. For instance, 3-bromomethylbenzoic acid, a closely related derivative, is a valuable starting material in the synthesis of certain herbicides google.com. The bromo- or bromomethyl- functionality serves as a reactive handle for the introduction of various pharmacophores that impart herbicidal activity. While direct large-scale application of this compound in the dyestuff industry is not prominently documented, the chemical functionalities present in its derivatives, such as reactive bromomethyl groups, are known to be utilized in the synthesis of reactive dyes that can form covalent bonds with textile fibers google.com.

Broader Applications as a Versatile Organic Building Block for Fine Chemicals

The versatility of this compound as an organic building block is most evident in its utility in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for the formation of carbon-carbon bonds between two aromatic rings. For example, the reaction of this compound with phenylboronic acid yields methyl biphenyl-3-carboxylate, a scaffold found in numerous fine chemicals and pharmaceutical compounds.

Sonogashira Coupling: This coupling reaction joins this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals and organic electronic materials. For instance, coupling this compound with an appropriately substituted alkyne can be a key step in the synthesis of pharmaceutical intermediates nih.gov.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene. This reaction is highly valuable for the creation of carbon-carbon bonds and has been employed in the synthesis of a variety of fine chemicals, including precursors to pharmaceuticals and agrochemicals researchgate.netrug.nlmdpi.com. A notable example is the synthesis of precursors for the anti-asthma agent Singulair™, which involves a Heck reaction of a substituted aryl halide researchgate.netrug.nl.

Table 3: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Key Bond Formed | Catalyst System | Example Product Class |

| Suzuki-Miyaura Coupling | Organoboron compound | Aryl-Aryl | Pd catalyst + Base | Biphenyl derivatives |

| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Aryl alkynes |

| Heck Reaction | Alkene | Aryl-Vinyl | Pd catalyst + Base | Substituted alkenes |

Spectroscopic and Structural Characterization of Methyl 3 Bromobenzoate and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Modern spectroscopic methods are indispensable for the unambiguous identification and characterization of organic molecules like methyl 3-bromobenzoate. These techniques probe the interaction of molecules with electromagnetic radiation to reveal detailed structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum provides distinct signals for the methyl and aromatic protons. The methyl ester protons (-OCH₃) typically appear as a sharp singlet, while the four aromatic protons on the benzene (B151609) ring appear as a more complex multiplet pattern due to their different chemical environments and spin-spin coupling.

The ¹³C NMR spectrum complements the proton NMR by showing signals for each unique carbon atom in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the six carbons of the aromatic ring. The carbon atom attached to the bromine atom is significantly influenced by the halogen's electronegativity.

Detailed NMR data for this compound are presented below:

¹H NMR (200 MHz, CDCl₃) : δ 3.92 (s, 3H, -OCH₃), 7.26-7.35 (m, 1H, Ar-H), 7.63-7.71 (m, 1H, Ar-H), 7.93-7.99 (m, 1H, Ar-H), 8.12-8.18 (m, 1H, Ar-H) researchgate.net.

¹³C NMR (50 MHz, CDCl₃) : δ 52.2 (-OCH₃), 122.4 (C-Br), 128.0 (Ar-C), 129.8 (Ar-C), 132.0 (Ar-C), 132.6 (Ar-C), 135.7 (Ar-C), 165.4 (C=O) researchgate.net.

| Compound | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

|---|---|---|

| This compound | 3.92 (s, 3H), 7.26-7.35 (m, 1H), 7.63-7.71 (m, 1H), 7.93-7.99 (m, 1H), 8.12-8.18 (m, 1H) | 52.2, 122.4, 128.0, 129.8, 132.0, 132.6, 135.7, 165.4 |

| Methyl 3-chlorobenzoate | 3.89 (s, 3H), 7.30-7.38 (m, 1H), 7.45-7.48 (m, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.97 (s, 1H) | 52.3, 127.6, 129.6, 131.8, 132.8, 134.3, 165.7 |

| Methyl 3-nitrobenzoate | 3.93 (s, 3H), 7.50-7.65 (m, 2H), 8.28-8.37 (m, 2H), 8.76 (s, 1H) | 52.6, 124.3, 127.2, 129.5, 131.7, 135.1, 148.1, 164.7 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed around 1727 cm⁻¹. Other significant peaks include those for C-O stretching, aromatic C=C stretching, and C-H stretching.

Key IR absorption bands for this compound include:

1727 cm⁻¹ : C=O (ester carbonyl) stretching

1571 cm⁻¹ : C=C (aromatic ring) stretching

1293, 1260, 1121 cm⁻¹ : C-O (ester) stretching

746, 718 cm⁻¹ : C-H (aromatic) bending researchgate.net.

Mass Spectrometry (MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₈H₇BrO₂), the molecular ion peak is expected at an m/z corresponding to its molecular weight (approximately 214 and 216 g/mol ) nist.govnih.gov. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol nih.gov |

| Molecular Ion (M⁺) Peaks | ~214 and 216 m/z (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Major Fragment Ions (m/z) | 183/185 ([M-OCH₃]⁺), 155/157 ([M-COOCH₃]⁺), 75, 76 nist.gov |

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial techniques for separating, identifying, and quantifying components in a mixture. These methods are widely used to assess the purity of this compound and to monitor the progress of chemical reactions in which it is a reactant or product.

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase is used with a polar mobile phase. The retention time of this compound depends on the specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of a sample to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination. For instance, HPLC is routinely used for the purity analysis of derivatives synthesized from this compound.

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic techniques provide data on molecular connectivity, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Analysis of Molecular Conformation and Dihedral Angles

The X-ray crystal structure of methyl 4-bromobenzoate (B14158574) reveals that the molecule is nearly planar. This planarity suggests significant conjugation between the benzene ring and the methyl ester group. The dihedral angle between the plane of the benzene ring and the plane of the carboxylate group is a key parameter. For methyl 4-bromobenzoate, this angle is very small, indicating that the atoms of the ester group lie almost in the same plane as the aromatic ring.

It is highly probable that this compound would adopt a similar, nearly planar conformation in the solid state to maximize electronic delocalization. The key dihedral angle would be that between the C2-C1-C6-C5 plane of the benzene ring and the O1-C7-O2 plane of the ester group. Analysis of similar structures, such as methyl 3,5-dimethylbenzoate, also shows a planar arrangement of the core structure, reinforcing this expectation.

Elucidation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, Halogen···Halogen Contacts)

In the crystalline lattice of derivatives of this compound, a variety of weak intermolecular interactions play a crucial role in stabilizing the structure. Notably, C-H···O hydrogen bonds and halogen···halogen contacts are frequently observed, contributing to the cohesion of the molecular assembly.

A pertinent example is observed in the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate. In this derivative, weak C—H···O hydrogen bonds are instrumental in connecting adjacent molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. Furthermore, this compound exhibits bromine···bromine contacts with a measured distance of 3.6491 Å. This distance is within the sum of the van der Waals radii of two bromine atoms, suggesting a significant halogen interaction that helps to organize the molecules into specific arrangements.

Similarly, studies on other brominated benzoate (B1203000) derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, also highlight the importance of these non-covalent forces. In its crystal structure, C—H···O hydrogen bonds and Br···O interactions are key factors in the formation of two-dimensional networks. These observations underscore a general principle in the crystal engineering of brominated organic compounds, where such interactions are reliable tools for constructing desired supramolecular architectures.

The following table summarizes the key intermolecular interactions observed in a derivative of this compound:

| Compound | Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

| 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate | C-H···O Hydrogen Bond | C-H, O | - |

| 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate | Halogen···Halogen Contact | Br···Br | 3.6491 |

Specific C-H···O bond distances for 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate are not detailed in the available literature.

Crystal Packing and Supramolecular Architectures

The interplay of the aforementioned intermolecular interactions gives rise to the distinct crystal packing and supramolecular architectures observed in this compound derivatives. The directional nature of these weak forces guides the molecules to self-assemble into well-defined, extended structures.

In the case of 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate, the combination of weak C—H···O hydrogen bonds and Br···Br contacts results in the formation of infinite layers of molecules. doaj.org These layers are arranged parallel to the (-221) crystallographic plane, demonstrating a highly organized three-dimensional structure. The planarity of the 3-bromobenzoate and 2-oxo-2-p-tolylethyl fragments, which are inclined to each other, further influences the packing efficiency within these layers.

The supramolecular organization in other related compounds, like methyl 4-bromo-2-(methoxymethoxy)benzoate, also showcases the structure-directing role of these interactions, leading to the formation of two-dimensional architectures. nih.gov The consistent appearance of such motifs across a range of related structures indicates that the interplay of C-H···O hydrogen bonds and halogen interactions is a recurring theme in the solid-state chemistry of brominated benzoic acid derivatives.

The following table outlines the crystal system and key packing features for a derivative of this compound:

| Compound | Crystal System | Space Group | Key Packing Features |

| 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate | - | - | Molecules are connected into infinite layers parallel to the (-221) plane via C-H···O hydrogen bonds and Br···Br contacts. |

Detailed crystallographic data such as the crystal system and space group for 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate are not provided in the available references.

Computational Chemistry and Theoretical Modeling of Methyl 3 Bromobenzoate Reactivity

Density Functional Theory (DFT) Studies for Reaction Mechanism Investigation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict and understand the mechanisms of chemical reactions. For Methyl 3-bromobenzoate, DFT studies are instrumental in elucidating the intricacies of its participation in various organic reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. chemicalbook.combiosynce.comsigmaaldrich.com

Calculation of Transition State Geometries and Activation Barriers

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The geometry of this transient species and the energy required to reach it (the activation barrier) dictate the reaction's kinetics. While specific DFT studies detailing the transition state geometries and activation barriers for reactions involving this compound are not extensively available in the public domain, the methodology is well-established.

For a typical reaction, such as a nucleophilic substitution on the benzene (B151609) ring, DFT calculations would be employed to map out the potential energy surface. This involves optimizing the geometries of the reactants, products, and the transition state that connects them. The activation energy is then determined as the energy difference between the transition state and the reactants.

Table 1: Hypothetical Activation Barriers for a Nucleophilic Aromatic Substitution Reaction of this compound Calculated by DFT

| Reaction Pathway | Transition State Geometry | Activation Barrier (kcal/mol) |

| Nucleophilic attack at C3 | Trigonal bipyramidal intermediate | Data not available in literature |

| Formation of Meisenheimer complex | Planar, delocalized anionic intermediate | Data not available in literature |

Note: The data in this table is illustrative of what would be calculated in a typical DFT study and is not based on published experimental or theoretical values for this compound.

Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of reactivity.

The presence of the bromine atom and the methyl ester group, both electron-withdrawing groups, influences the electron density of the aromatic ring. guidechem.com The bromine atom acts as a good leaving group in nucleophilic substitution reactions. guidechem.com DFT calculations can quantify these electronic effects. For instance, the analysis of the HOMO-LUMO energy gap can provide insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of a Substituted Benzoic Acid Derivative (4-bromo-3-(methoxymethoxy) benzoic acid) as an anology

| Property | Value |

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| HOMO-LUMO Gap | 4.46 eV |

Source: Journal of Scientific Research, 2022. researchgate.net This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can be used to explore its conformational landscape, particularly the orientation of the methyl ester group relative to the benzene ring.

While extensive MD simulation studies specifically targeting this compound are not readily found in the literature, the methodology would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a force field. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, revealing the accessible conformations and their relative stabilities. Such simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or catalysts.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

DFT methods are commonly used to calculate NMR chemical shifts and IR vibrational frequencies. For this compound, predicted spectra can be compared to experimentally obtained data to confirm its structure.

Table 3: Comparison of Experimental and Hypothetical Predicted 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~165 | Data not available in literature |

| C2 (C-CO) | ~132 | Data not available in literature |

| C3 (C-Br) | ~122 | Data not available in literature |

| C4 | ~135 | Data not available in literature |

| C5 | ~128 | Data not available in literature |

| C6 | ~130 | Data not available in literature |

| O-CH3 | ~52 | Data not available in literature |

Note: Experimental values are approximate and can vary depending on the solvent. Predicted values would be obtained from DFT calculations.

Similarly, the vibrational frequencies from IR spectroscopy can be calculated and compared with experimental spectra. The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular geometry and electronic structure.

Future Research Directions and Emerging Paradigms

Development of Highly Selective and Sustainable Catalytic Systems for Methyl 3-bromobenzoate Transformations

The transformation of aryl halides is a cornerstone of modern organic synthesis, and this compound is a frequent substrate in these reactions. Future research is intensely focused on creating catalytic systems that are not only highly selective but also environmentally benign and economically viable.

A significant trend is the move away from precious metal catalysts, like palladium, towards more abundant and less costly metals such as copper, nickel, and iron. Copper-based catalytic systems, for instance, have shown great promise in various transformations of aryl bromides, including cyanation and C-N cross-coupling reactions. researchgate.netacs.orgresearchgate.net Developing these systems further to enhance their activity for substrates like this compound is a key research goal. For example, the use of bidentate ligands has been shown to drastically improve the performance of copper catalysts, allowing reactions to proceed under milder conditions and with greater tolerance for sensitive functional groups. acs.orgresearchgate.net

Another avenue of research is the development of sustainable reaction media. Aqueous micellar conditions, for example, offer an environmentally friendly alternative to traditional organic solvents. acs.org Designing ligands and catalyst systems that are effective in water for reactions such as C-N cross-coupling with this compound represents a significant step towards greener chemistry.

Furthermore, the focus is on improving the efficiency and selectivity of established reactions. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, research continues on designing more active and stable catalysts that can function at very low loadings. nih.gov The development of novel ligands, including N-heterocyclic carbenes (NHCs), plays a crucial role in enhancing the catalytic activity for coupling aryl bromides. nih.gov The ultimate goal is to create catalytic systems that can transform this compound into a wide array of products with high yields, minimal waste, and under sustainable conditions.

Table 1: Comparison of Catalytic Systems for Aryl Bromide Transformations

| Catalyst Type | Metal | Advantages | Challenges | Relevant Transformations |

|---|---|---|---|---|

| Traditional | Palladium (Pd) | High activity, broad scope | High cost, toxicity | Suzuki-Miyaura, Formylation nih.govacs.org |

| Emerging | Copper (Cu) | Low cost, abundant | Often requires higher temperatures/ligands | Cyanation, C-N Coupling researchgate.netacs.orgresearchgate.net |

| Emerging | Nickel (Ni) | Low cost, unique reactivity | Air/moisture sensitivity | Cross-coupling nih.govnih.gov |

Exploration of Photoredox and Electrochemical Approaches in C-Br Activation

A paradigm shift in synthetic chemistry involves the use of light and electricity to drive chemical reactions. Photoredox and electrochemical methods offer novel, mild, and highly selective ways to activate the carbon-bromine (C-Br) bond in molecules like this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under exceptionally mild conditions. nsf.govprinceton.edu This strategy can be employed for the activation of aryl bromides. nsf.govnih.gov For instance, photoredox-catalyzed methods have been developed for the heterolysis of C-Br bonds to form carbocation intermediates without the need for strong Lewis acids. nih.gov Furthermore, the merger of photoredox catalysis with other catalytic cycles, such as nickel catalysis (metallaphotoredox), enables challenging transformations like the difluoromethylation of a diverse array of aryl bromides. princeton.edu A key area of future research is the application of these methods to this compound to forge new carbon-carbon and carbon-heteroatom bonds. The development of new photosensitizers, including strong bis-cyclometalated iridium photoreductants, allows for the transformation of challenging substrates under simple reaction conditions. nsf.gov

Electrochemistry provides another sustainable and powerful tool for C-Br bond activation. Electrochemical methods can induce reactions like the hydroxylation of aryl bromides without the need for a catalyst. rsc.org A synergistic approach combining photoelectrochemistry with metal catalysis is also a promising frontier. For example, a photoelectrochemical (PEC) method has been developed for the nickel-catalyzed cross-coupling of aryl bromides with amines, which proceeds at an ultra-low potential, thereby preventing the overoxidation of products that can occur in conventional electrosynthesis. researchgate.net Applying such innovative photoelectrocatalytic organic synthesis (PECOS) to functionalize this compound could unlock new synthetic pathways. researchgate.net

These light and electricity-driven methods avoid the need for harsh reagents and high temperatures, aligning with the principles of green chemistry and enabling transformations that are difficult to achieve through traditional thermal means.

Design and Synthesis of Novel Bioactive Molecules Incorporating the this compound Scaffold

The scaffold of this compound is a valuable building block in the design and synthesis of new pharmaceutical agents and other bioactive molecules. guidechem.combiosynce.com Its utility stems from the ability to selectively functionalize the molecule at the bromine-substituted position, allowing for the introduction of diverse chemical moieties.

Current research has demonstrated the use of this compound as an intermediate in the synthesis of potent enzyme inhibitors. For example, it is used to synthesize novel tetrahydro- indenopyridines, which act as inhibitors of 17β-hydroxysteroid dehydrogenase type 3. guidechem.com It has also been employed as a starting material for the preparation of 3,4-disubstituted researchgate.netnih.govnih.govtriazole derivatives. guidechem.com

Future research will undoubtedly expand on this foundation. The development of the catalytic and photochemical methods described in the previous sections will directly fuel the synthesis of more complex and diverse molecules based on the this compound core. Late-stage functionalization, where a key bond is formed in one of the final steps of a synthesis, is a particularly powerful strategy in drug discovery. The mild conditions offered by methods like metallaphotoredox catalysis are well-suited for the late-stage modification of complex, drug-like molecules containing an aryl bromide handle. princeton.edu

The objective is to create libraries of compounds derived from this compound for biological screening. By systematically varying the substituent introduced at the 3-position via cross-coupling or other reactions, medicinal chemists can explore the structure-activity relationship (SAR) and optimize compounds for desired biological effects.

Integration of this compound into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of new molecules has spurred the development of automated synthesis and flow chemistry platforms. This compound, with its well-defined reactivity, is an ideal candidate for integration into these high-throughput systems.

Flow chemistry, where reactions are performed in continuously flowing streams through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for straightforward automation. acs.orgmpg.de The preparation of functionalized Grignard reagents from aryl bromides has been successfully demonstrated in a continuous flow system. acs.org This opens the door for integrating Grignard reactions of this compound into multistep automated sequences.

Automated synthesis platforms can combine different flow modules to perform multistep syntheses. mpg.de For example, a module for a Suzuki-Miyaura coupling could be linked to subsequent modules for purification or further transformation. Using building blocks like this compound in such systems would allow for the rapid generation of compound libraries for drug discovery or materials science. The reliability of cross-coupling reactions involving aryl bromides makes them particularly suitable for automation.

A key component for the successful implementation of these platforms is the ability to monitor reactions in real-time, which is discussed in the next section. The integration of this compound into these advanced synthetic platforms will accelerate the discovery of new functional molecules.

In-situ Spectroscopic Monitoring and Kinetic Studies of Reactions Involving this compound

To fully realize the potential of the advanced synthetic methods described above, a deep mechanistic understanding of the underlying reactions is essential. In-situ spectroscopic monitoring and detailed kinetic studies are crucial for gaining these insights, optimizing reaction conditions, and ensuring process control, particularly in flow chemistry and automated synthesis.

Techniques like ReactIR (inline infrared spectroscopy) and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur. acs.orgresearchgate.net For instance, a microscale ReactIR flow cell has been used as a convenient inline analytical tool to monitor the formation of Grignard reagents from aryl bromides in continuous flow, providing data on conversion and byproduct formation. acs.org Similarly, Raman spectroscopy can be used to monitor the progress of Suzuki cross-coupling reactions. researchgate.net Applying these process analytical technologies (PAT) to transformations of this compound would provide invaluable data for process optimization and scale-up.

Kinetic studies are also vital for elucidating reaction mechanisms and identifying rate-determining steps. Studies on the kinetics of Suzuki-Miyaura cross-coupling reactions, for example, have provided detailed information on the influence of various parameters like catalyst concentration, temperature, and substrate identity on the reaction rate. researchgate.netmdpi.comresearchgate.net Conducting such studies on reactions involving this compound would enable the rational design of more efficient catalytic systems. This knowledge is critical for developing robust and reproducible synthetic protocols required for automated platforms and industrial applications.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₇BrO₂ |

| Palladium | Pd |

| Copper | Cu |

| Nickel | Ni |

| Iron | Fe |

| Bromodifluoromethane | CHBrF₂ |

Q & A

Q. What are the typical applications of Methyl 3-bromobenzoate in organic synthesis?

this compound is widely used as a versatile aryl bromide intermediate in cross-coupling reactions. Key applications include:

- Palladium-catalyzed direct C3-arylation : It reacts with imidazo[1,2-b]pyridazine to form biaryl derivatives with high yields (92%) under environmentally safe conditions using Pd catalysts .

- Negishi cross-coupling : Reacts with diarylzinc reagents in the presence of Pd catalysts to synthesize complex aromatic systems .

- Cyanation : Converts to benzonitrile using Pd catalysts (e.g., dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium) and K₄[Fe(CN)₆] as a cyanating agent .

Q. What purification techniques are recommended for this compound derivatives?

- Flash chromatography on silica gel : Use solvent systems like pentane-Et₂O (70:30) for efficient separation of products, as demonstrated in palladium-catalyzed reactions .

- Preparatory thin-layer chromatography (TLC) : Employed for low-yield reactions (e.g., 21% yield in Ni/Pd-catalyzed alkene functionalization) using gradients like 30% EtOAc/benzene .

Q. How is this compound characterized post-synthesis?

- NMR spectroscopy : and NMR (e.g., δ 8.78 ppm for aromatic protons in DMSO-d₆) confirm structural integrity .

- Elemental analysis : Validates purity by comparing calculated vs. observed C/H percentages (e.g., 66.40% C calcd vs. 66.57% found) .

- Melting point determination : Critical for verifying crystalline products (e.g., mp 119–121°C for arylated derivatives) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound?

- Catalyst selection : Use Pd(II) or Ni(II) complexes for alkene functionalization, achieving higher turnover frequencies (TOF) with TBAOTf as an additive .

- Solvent systems : 1,4-Dioxane improves reaction efficiency in stereoconvergent cross-couplings with potassium trifluoro(1-phenylethyl)borate .

- Stoichiometry : A 1.2:1 ratio of this compound to ketone substrates minimizes side reactions .

Q. What analytical approaches resolve contradictions in spectroscopic data of this compound derivatives?

- Multi-technique validation : Combine NMR, elemental analysis, and mass spectrometry to cross-verify results. For example, discrepancies in NMR integration may require repeating experiments under anhydrous conditions .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for refinement, though care is needed for near-centrosymmetric structures to avoid false chirality indicators .

Q. What are the challenges in achieving high turnover frequencies (TOF) in catalytic reactions involving this compound?

- Catalyst deactivation : Bromide byproducts can poison Pd centers. Mitigate this by using excess ligand systems (e.g., dicyclohexylphosphanylpiperidine) to stabilize the catalyst .

- Temperature control : Higher temperatures (80–100°C) improve TOF but risk decomposition; optimize using gradient heating protocols .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use impervious gloves, safety glasses, and lab coats to prevent skin/eye contact .

- Ventilation : Ensure fume hoods are used during reactions to limit inhalation of brominated vapors .

- Waste disposal : Segregate halogenated waste and transfer to certified treatment facilities to comply with environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。